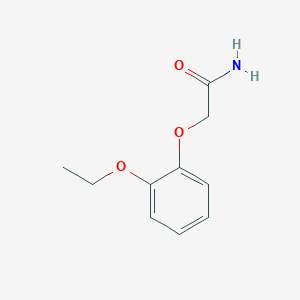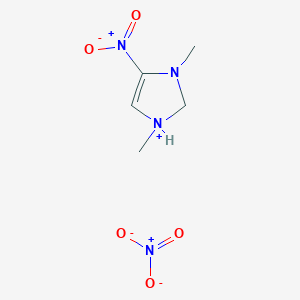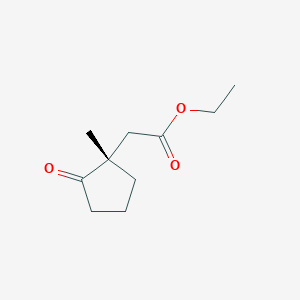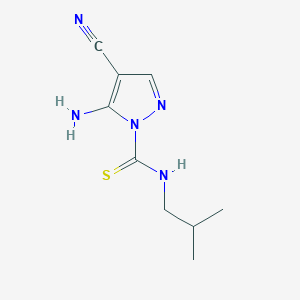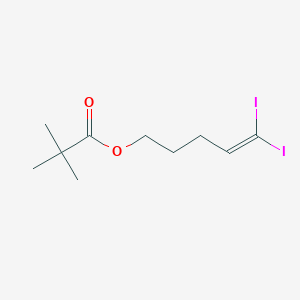
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester derived from propanoic acid and features two iodine atoms attached to a pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate typically involves the esterification of 5,5-diiodopent-4-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atoms and ester functional group. The compound can participate in various chemical reactions, leading to the formation of different products that can exert biological or chemical effects. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Diiodopentyl 2,2-dimethylpropanoate
- Iodomethyl 2,2-dimethylpropanoate
Uniqueness
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is unique due to the presence of the pentenyl group with two iodine atoms, which imparts distinct reactivity and properties compared to similar compounds. This structural feature makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
823180-10-5 |
|---|---|
Molekularformel |
C10H16I2O2 |
Molekulargewicht |
422.04 g/mol |
IUPAC-Name |
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
RRGJFVOZXXNSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCC=C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
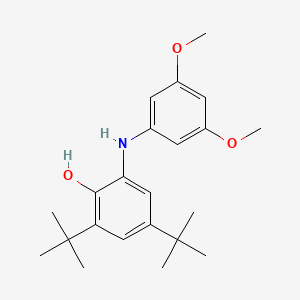
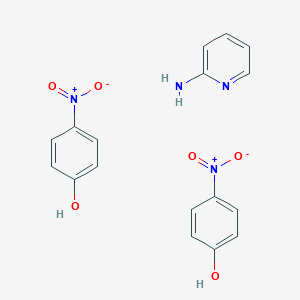
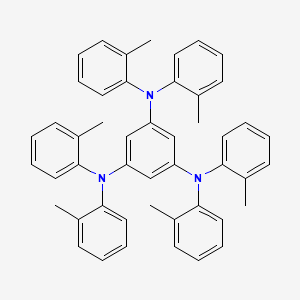
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)


